molecular formula C18H35LiO3 B7822535 CID 111018

CID 111018

Cat. No. B7822535
M. Wt: 306.4 g/mol
InChI Key: FPLIHVCWSXLMPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 111018 is a useful research compound. Its molecular formula is C18H35LiO3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 111018 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 111018 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 111018 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound, which is then reduced using a reducing agent to obtain the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, Base, Reducing agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are mixed in a suitable solvent in the presence of a base such as potassium carbonate., Step 2: The reaction mixture is heated to a suitable temperature and stirred for a specific time to allow the reaction to occur., Step 3: The intermediate compound is obtained as a solid precipitate and is isolated by filtration and washed with a suitable solvent., Step 4: The intermediate compound is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride., Step 5: The final product, CID 111018, is obtained as a solid precipitate and is isolated by filtration and washed with a suitable solvent.

properties

IUPAC Name

lithium;12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLIHVCWSXLMPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 111018

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